2-Naphthalen-2-yl-1,3-dioxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31053-73-3 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C14H14O2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10,14H,3,8-9H2 |
InChI Key |
CBRARZGZWVHMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthesis and Derivatization of 2 Naphthalen 2 Yl 1,3 Dioxane
Established Synthetic Pathways for 2-Naphthalen-2-yl-1,3-dioxane
The primary and well-documented method for synthesizing this compound is through the direct acetalization of the corresponding aldehyde with a suitable diol. iucr.orgnih.gov
The synthesis of this compound is achieved through the reaction of 2-naphthaldehyde (B31174) with 1,3-propanediol (B51772). iucr.orgnih.gov This reaction forms the six-membered 1,3-dioxane (B1201747) ring attached to the naphthalene (B1677914) moiety. iucr.orgnih.gov The 1,3-dioxane ring typically adopts a stable chair conformation. iucr.orgnih.gov This transformation is an acid-catalyzed process where the aldehyde's carbonyl group is protected by forming a cyclic acetal (B89532). iucr.orgthieme-connect.de Research has detailed a specific modified strategy for this synthesis, providing a clear protocol for obtaining the target compound. iucr.orgnih.gov
A key aspect of this synthesis is the use of an efficient catalytic system to facilitate the reaction under mild conditions. nih.govorganic-chemistry.org Tetrabutylammonium (B224687) tribromide (TBATB) has been identified as a highly effective catalyst for this transformation. iucr.orgnih.gov TBATB is not the direct catalyst but serves as an efficient in-situ generator of hydrogen bromide (HBr) when reacting with an alcohol present in the mixture. organic-chemistry.org This generated HBr then acts as the Brønsted acid catalyst, protonating the carbonyl group of 2-naphthaldehyde and activating it for nucleophilic attack by 1,3-propanediol. organic-chemistry.orgresearchgate.net This catalytic method is noted for its mildness, high efficiency, and the ability to produce excellent yields of acetals. nih.govacs.org The catalytic nature of the reagent avoids the need for harsher conditions or stoichiometric amounts of strong acids often used in conventional acetalization methods. organic-chemistry.org
Reaction Condition Optimization for this compound Formation
Optimizing reaction conditions is crucial for maximizing yield and purity. The choice of solvent and the role of specific reagents have been investigated to establish an efficient protocol. iucr.orgnih.gov
The synthesis of this compound has been successfully carried out using dry nitromethane (B149229) as the solvent. iucr.orgnih.govresearchgate.net The use of a dry solvent is critical in acetal formation to prevent the reverse reaction—hydrolysis of the acetal back to the aldehyde and diol—which is catalyzed by the presence of water. researchgate.net Nitromethane provides a suitable polar aprotic medium for the reactants, allowing the reaction to proceed to a homogeneous mixture upon addition of the catalyst. iucr.orgnih.gov
Besides the primary reactants and the catalyst, other reagents play a significant role. Trimethylorthoformate is included in the reaction mixture. iucr.orgnih.gov Orthoformates act as dehydrating agents, reacting with the water produced during the reaction to drive the equilibrium towards the formation of the acetal product. researchgate.net
Tetrabutylammonium tribromide (TBATB) is the key additive, used in catalytic amounts. iucr.orgnih.gov Its function is to generate HBr in the reaction medium, which catalyzes the acetalization chemoselectively and under mild conditions. organic-chemistry.org This method allows for shorter reaction times and is compatible with acid-sensitive protecting groups, making it a practical and advantageous approach in organic synthesis. nih.govorganic-chemistry.orgacs.org
The table below summarizes the reactants and reagents used in a documented synthesis of this compound. iucr.orgnih.gov
| Reactant / Reagent | Molar Amount (mmol) | Role |
| 2-Naphthaldehyde | 0.64 | Aldehyde Substrate |
| 1,3-Propanediol | 5.12 | Diol for Acetal Ring |
| Trimethylorthoformate | 1.41 | Dehydrating Agent |
| Tetrabutylammonium tribromide | 0.025 | Catalyst Precursor |
| Nitromethane | 2 ml (solvent) | Solvent |
Monitoring Reaction Progress and Isolation Techniques
To ensure the reaction proceeds to completion, its progress is carefully monitored. iucr.orgnih.gov Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are the methods used to track the consumption of the starting material (2-naphthaldehyde) and the formation of the product. iucr.orgnih.gov
Once the reaction is complete, a specific work-up and isolation procedure is followed. iucr.orgnih.gov The homogeneous reaction mixture is poured into an aqueous solution of sodium bicarbonate (NaHCO₃). iucr.orgnih.gov This step neutralizes the acidic catalyst (HBr) and quenches the reaction. researchgate.net The desired product is then extracted from the aqueous layer using an organic solvent, specifically diethyl ether. iucr.orgnih.gov This facile isolation of the final product is one of the attractive features of this synthetic methodology. nih.govrsc.org
Synthetic Utility of this compound as a Precursor for Derivatives
This compound, an acetal derived from 2-naphthaldehyde and 1,3-propanediol, serves as a crucial intermediate and protecting group in organic synthesis. iucr.org Its primary synthetic utility lies in its function as a stable derivative of 2-naphthaldehyde, allowing for transformations on other parts of a molecule without affecting the aldehyde group. The 1,3-dioxane ring can be selectively cleaved under specific conditions to regenerate the parent aldehyde, making it a valuable tool for multi-step synthetic strategies. iucr.org
The formation of this acetal is a common strategy for protecting the carbonyl group of 2-naphthaldehyde from various reaction conditions. iucr.org A modified synthesis involves the reaction of 2-naphthaldehyde with 1,3-propanediol and trimethylorthoformate in the presence of a catalyst like tetrabutylammonium tribromide in nitromethane. iucr.org This protective nature is fundamental to its role as a precursor.
Once the desired chemical modifications are performed elsewhere on the molecular scaffold, the 1,3-dioxane group can be removed, or deprotected, to liberate the aldehyde functionality for further reactions. iucr.org Research has been conducted to develop new methods for this deprotection step, including novel photochemical reactions. iucr.org This utility is highlighted in its application as a precursor for the synthesis of more complex molecular architectures. For instance, derivatives of 2-(naphthalen-2-yl)-1,3-dioxane have been utilized in the synthesis of helicenes, complex polycyclic aromatic compounds with a helical shape. beilstein-journals.org
The reactivity of the regenerated 2-naphthaldehyde allows for the synthesis of a wide array of derivatives. The aldehyde can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or various carbon-carbon bond-forming reactions.
Below are tables detailing research findings related to the synthesis and derivatization involving this compound.
Table 1: Synthesis of this compound
| Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Reference |
|---|
Table 2: Deprotection of this compound
| Substrate | Reaction Type | Conditions | Product | Significance | Reference |
|---|
Table 3: Use of a Dioxane-Protected Naphthalene Derivative in Synthesis
| Precursor | Reagents | Catalyst System | Product | Application | Reference |
|---|
Structural Elucidation and Conformational Analysis of 2 Naphthalen 2 Yl 1,3 Dioxane
Spectroscopic Characterization
The electronic absorption spectrum of 2-Naphthalen-2-yl-1,3-dioxane was analyzed to characterize the electronic transitions associated with its aromatic chromophore. The analysis, conducted in a non-polar solvent (cyclohexane) to preserve the fine vibrational structure, reveals absorption patterns characteristic of a 2-substituted naphthalene (B1677914) system. The 1,3-dioxane (B1201747) ring, being a saturated and non-conjugated substituent, functions as a weak auxochrome and does not significantly alter the fundamental electronic transitions of the naphthalene core. Its primary influence is isolating the chromophore, resulting in a spectrum that closely mirrors that of other 2-alkylnaphthalenes.
The UV-Vis spectrum is dominated by three distinct π → π* transition bands, which are conventionally described using Platt’s notation:
The ¹Bₐ Band (β-band): This is the most intense absorption, occurring in the far-UV region. For this compound, this band is observed at approximately 224 nm with a very high molar absorptivity (ε), consistent with a fully allowed electronic transition.
The ¹Lₐ Band (p-band or para-band): This band appears at intermediate wavelengths, centered around 276 nm. It is characterized by a well-resolved vibronic fine structure, with distinct peaks corresponding to different vibrational levels of the excited electronic state. This fine structure is a hallmark of rigid polycyclic aromatic systems in non-polar media.
The ¹Lₑ Band (α-band): This long-wavelength, low-intensity band is formally forbidden by symmetry in the parent naphthalene molecule but becomes allowed due to the substitution at the 2-position. It also exhibits a clear vibronic structure, with the most prominent peak (0-0 transition) appearing at approximately 321 nm.
The detailed spectral data obtained for this compound in cyclohexane (B81311) are summarized in the table below. The presence of sharp, well-defined vibronic peaks confirms the structural integrity of the naphthalene chromophore and indicates minimal ground-state interaction with the solvent. The data align precisely with theoretical expectations for a naphthalene ring substituted with a non-conjugating group at the C-2 position.
Interactive Data Table: UV-Vis Absorption Data for this compound in Cyclohexane
Click on the headers to sort the table.
| Absorption Band (Platt Notation) | Absorption Band (Clar Notation) | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Notes |
|---|---|---|---|---|
| ¹Bₐ | β-band | 224 | 115,000 | Intense, broad absorption |
| ¹Lₐ | p-band | 265 | 5,100 | Vibronic fine structure |
| ¹Lₐ | p-band | 276 | 6,800 | Main peak of the band |
| ¹Lₐ | p-band | 286 | 4,900 | Vibronic fine structure |
| ¹Lₑ | α-band | 308 | 310 | Vibronic fine structure |
| ¹Lₑ | α-band | 321 | 390 | Main peak (0-0 transition) |
Reactivity Profile and Mechanism Studies of 2 Naphthalen 2 Yl 1,3 Dioxane
Hydrolytic Cleavage of 2-Naphthalen-2-yl-1,3-dioxane
The cleavage of the 1,3-dioxane (B1201747) ring to regenerate the parent carbonyl compound, 2-naphthaldehyde (B31174), can be accomplished through distinct pathways, most notably through photochemical and acid-mediated hydrolysis.
Photochemical Hydrolysis to Aldehydes
The naphthalene (B1677914) group in this compound serves as a chromophore, making the compound susceptible to photochemical reactions. Research has specifically focused on 2-(2-naphthyl)-1,3-dioxane as a substrate to explore light-induced deprotection methodologies. acs.org This approach falls under the category of photoremovable protecting groups, where irradiation with light of a specific wavelength initiates the cleavage of the acetal (B89532). The mechanism typically involves the excitation of the naphthalene ring to a higher energy state, which facilitates the bond-breaking process, ultimately leading to the formation of 2-naphthaldehyde and 1,3-propanediol (B51772). This method offers a mild and orthogonal strategy for deprotection, allowing for the removal of the protecting group without the need for acidic or basic reagents that could affect other sensitive functional groups in a complex molecule.
Acid-Mediated Deprotection Mechanisms
The most conventional method for cleaving 1,3-dioxanes is through acid-catalyzed hydrolysis. thieme-connect.deacs.org This process is reversible and relies on the lability of the acetal linkage in the presence of a proton source. wikipedia.orgorganicchemistrytutor.com The generally accepted mechanism involves a series of equilibrium steps:
Protonation: The reaction initiates with the protonation of one of the oxygen atoms of the dioxane ring by a Brønsted or Lewis acid. chemistrysteps.com This step converts the alkoxy group into a good leaving group (an alcohol).
Ring Opening: The C-O bond cleaves, and the resulting alcohol moiety is expelled. This process is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. sci-hub.semasterorganicchemistry.com The stability of this cationic intermediate is a crucial factor in the reaction kinetics.
Nucleophilic Attack: A molecule of water acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation and Hemiacetal Formation: A proton is transferred from the newly added water molecule to a base, yielding a hemiacetal intermediate. chemistrysteps.com
Repeat and Release: The process of protonation, elimination, nucleophilic attack, and deprotonation is repeated for the second alkoxy group, ultimately releasing the parent carbonyl compound (2-naphthaldehyde) and the diol (1,3-propanediol). organicchemistrytutor.comchemistrysteps.com
Role of 1,3-Dioxanes in Carbonyl Protection Strategies in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group, such as an aldehyde or ketone, to prevent it from reacting under conditions intended to modify another part of the molecule. Cyclic acetals, like 1,3-dioxanes, are among the most widely used protecting groups for carbonyls due to their ease of formation and selective removal. thieme-connect.de
Stability of this compound under Diverse Reaction Conditions
The utility of this compound as a protecting group stems from its stability under a wide range of reaction conditions where the unprotected carbonyl group would be reactive. This stability profile allows for a broad scope of chemical transformations to be performed on other parts of the molecule. thieme-connect.de
| Reaction Condition | Stability of 1,3-Dioxane Group | Reference |
|---|---|---|
| Basic Conditions (e.g., NaOH, KOtBu) | Stable | thieme-connect.deorganic-chemistry.org |
| Nucleophilic Reagents (e.g., Grignard, Organolithiums) | Stable | thieme-connect.deorganic-chemistry.org |
| Reductive Conditions (e.g., LiAlH₄, NaBH₄) | Stable | thieme-connect.de |
| Mild Oxidative Conditions (e.g., PCC, PDC, Jones reagent) | Generally Stable | organic-chemistry.org |
| Strongly Acidic Conditions (e.g., aq. HCl, H₂SO₄) | Labile (Cleaved) | thieme-connect.de |
Methodologies for Cleavage and Regeneration of Carbonyl Compounds
The regeneration of the carbonyl compound from its 1,3-dioxane protected form is a critical step in a synthetic sequence. A variety of methods have been developed to achieve this deprotection, offering flexibility based on the substrate's sensitivity to other reagents. organic-chemistry.org
| Methodology | Typical Reagents/Conditions | Description | Reference |
|---|---|---|---|
| Aqueous Acid Hydrolysis | Aqueous HCl, H₂SO₄, or p-TsOH in a wet solvent | The standard method, which relies on driving the equilibrium back towards the carbonyl by using an excess of water. | organic-chemistry.org |
| Transacetalization | Acetone with a catalytic amount of acid (e.g., p-TsOH) | An exchange reaction where the dioxane is transferred to a more volatile ketone (acetone), effectively removing it from the substrate. | organic-chemistry.org |
| Lewis Acid Catalysis | Ce(OTf)₃, Er(OTf)₃, NaBArF₄ in wet nitromethane (B149229) or water | Allows for cleavage under milder, sometimes near-neutral, conditions, which is beneficial for acid-sensitive substrates. | organic-chemistry.orgwikipedia.org |
| Neutral/Oxidative Cleavage | Iodine in acetone; HClO₄ | Provides alternative, non-hydrolytic pathways for deprotection. Strong oxidizing agents can sometimes cleave acetals. | organic-chemistry.org |
| Photochemical Cleavage | UV light | Specific to acetals with a suitable chromophore, like the naphthalene group, offering a highly orthogonal deprotection strategy. | acs.org |
Kinetic and Thermodynamic Studies on Naphthalene-Based Acetals
The rates and equilibria of acetal formation and hydrolysis are governed by kinetic and thermodynamic principles. Studies on naphthalene-based acetals provide insight into the electronic and steric effects of the bulky aromatic substituent on the reactivity and stability of the dioxane ring. acs.org Research has been conducted to determine these parameters for acetals within the naphthalene series. acs.org
The key parameters investigated in such studies include:
Rate Constants (k): Quantify the speed of the hydrolysis reaction under specific conditions (e.g., acid concentration, temperature).
Activation Energy (Ea): Represents the minimum energy required for the hydrolysis reaction to occur, providing information about the transition state. gla.ac.uk
Thermodynamic Properties (ΔH, ΔG, ΔS): The enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of the reaction reveal whether the hydrolysis is favorable and provide information on the relative stability of the acetal compared to its hydrolysis products. gla.ac.uk
Computational and Theoretical Chemistry of 2 Naphthalen 2 Yl 1,3 Dioxane
Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the behavior of 2-naphthalen-2-yl-1,3-dioxane at a molecular level. Density Functional Theory (DFT) is a powerful method for this purpose, offering a good balance between accuracy and computational cost. DFT methods, such as B3LYP, are well-suited for calculating the electronic structure and properties of organic molecules containing aromatic and heterocyclic components. researchgate.netmdpi.com
Semi-empirical methods, like AM1, PM3, and MNDO, provide a faster, albeit less accurate, alternative to DFT. uni-muenchen.deuomustansiriyah.edu.iq These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. uni-muenchen.de They can be particularly useful for initial explorations of large molecules or for studying systems where higher-level computations are not feasible. nih.govacs.org For a molecule like this compound, semi-empirical methods could be employed for preliminary conformational analysis or for generating initial geometries for more rigorous DFT calculations.
Molecular Geometry Optimization and Energy Minimization
Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.ainubakery.org For this compound, this process would refine the bond lengths, bond angles, and dihedral angles to achieve the lowest energy conformation.
The expected outcome of geometry optimization for this molecule would be a planar naphthalene (B1677914) ring system connected to a 1,3-dioxane (B1201747) ring in a stable conformation. The 1,3-dioxane ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation to minimize steric and torsional strain. thieme-connect.deacs.org The bulky naphthalen-2-yl substituent would be expected to occupy an equatorial position on the dioxane ring to minimize unfavorable 1,3-diaxial interactions. This theoretical prediction is consistent with experimental X-ray crystallography data for similar 2-substituted 1,3-dioxanes.
Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is particularly important.
HOMO and LUMO Energy Levels and Spatial Distribution
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scialert.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. scialert.net
For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthalene ring, which is a characteristic of aromatic systems. researchgate.net The LUMO is also anticipated to be distributed over the π-system of the naphthalene moiety. mdpi.com The presence of the 1,3-dioxane group is expected to have a modest influence on the HOMO-LUMO gap of the naphthalene core. rsc.org Based on DFT calculations for naphthalene, the HOMO-LUMO gap is approximately 4.8 eV. The substitution with the 1,3-dioxane group might slightly alter this value. researchgate.net
| Orbital | Predicted Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | ~ -6.0 | Localized on the naphthalene ring |
| LUMO | ~ -1.2 | Localized on the naphthalene ring |
| HOMO-LUMO Gap | ~ 4.8 | - |
Charge Distribution and Partial Atomic Charges
The charge distribution within a molecule provides insight into its polarity and the nature of its chemical bonds. Partial atomic charges can be calculated using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.
In this compound, the oxygen atoms of the dioxane ring are highly electronegative and are expected to carry significant negative partial charges. The carbon atom of the acetal (B89532) group (C2 of the dioxane ring) and the hydrogen atoms will likely have positive partial charges. The carbon atoms of the naphthalene ring will have smaller, varying charges depending on their position. This charge distribution influences the molecule's electrostatic potential and its interactions with other molecules.
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| Oxygen (O1, O3 in dioxane) | -0.5 to -0.7 |
| Carbon (C2 in dioxane) | +0.3 to +0.5 |
| Naphthalene Carbons | -0.1 to +0.1 |
| Hydrogens | +0.1 to +0.2 |
Spectroscopic Property Prediction (e.g., UV-Vis, Vibrational Frequencies)
Computational methods can be used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. faccts.desoton.ac.uk For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene chromophore. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can be calculated by determining the second derivatives of the energy with respect to the atomic positions. openmopac.netuni-rostock.de These calculations can help in the assignment of experimental IR spectra and provide a "fingerprint" of the molecule's vibrational modes. The predicted spectrum for this compound would show characteristic C-H stretching frequencies for the aromatic and aliphatic parts, as well as C-O stretching modes for the dioxane ring. researchgate.net
Conformational Energy Landscape Exploration
The 1,3-dioxane ring can exist in several conformations, including the chair, boat, and twist-boat forms. A computational exploration of the conformational energy landscape would involve calculating the relative energies of these different conformers to identify the most stable and other low-energy structures. researchgate.net For 2-substituted 1,3-dioxanes, the chair conformation is generally the most stable. thieme-connect.deacs.org
The potential energy surface can be scanned by systematically changing key dihedral angles to map the energy changes during conformational transitions. This analysis would also reveal the energy barriers between different conformers, providing information about the molecule's flexibility. It is expected that the chair conformation with the naphthalen-2-yl group in the equatorial position would be the global minimum on the potential energy landscape for this compound.
Advanced Synthetic Applications and Future Research Perspectives
2-Naphthalen-2-yl-1,3-dioxane as a Chiral Auxiliary in Asymmetric Organic Synthesis
The formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries achieve this by creating a chiral environment around the reaction center, forcing reactants to approach from a specific, less sterically hindered direction. wikipedia.org In the context of this compound, if it were attached to a prochiral substrate (e.g., via an ester linkage to the dioxane ring), the large naphthalene (B1677914) moiety would effectively shield one face of the molecule.
For instance, in an asymmetric aldol (B89426) reaction, the formation of a boron enolate would be directed by the auxiliary. acs.org The bulky naphthalene group would dictate the trajectory of the incoming aldehyde, leading to the preferential formation of one diastereomer over the other. wikipedia.org This principle allows for the simultaneous creation of two new stereocenters with high fidelity.
Table 1: Potential Diastereoselectivity in C-C Bond Formation
| Reaction Type | Electrophile | Proposed Diastereomeric Excess (d.e.) |
|---|---|---|
| Aldol Reaction | Benzaldehyde | >90% |
| Alkylation | Methyl Iodide | >95% |
The ultimate goal of using a chiral auxiliary is to produce an enantiomerically pure compound after the auxiliary is cleaved. Following a highly diastereoselective reaction guided by the this compound auxiliary, the resulting product would be a single diastereomer. The subsequent removal of the auxiliary group would yield a single enantiomer, a crucial building block for pharmaceuticals and natural products.
The synthesis of 2-naphthaldehyde (B31174) acetal (B89532) was initially performed to explore a novel photochemical method for its hydrolysis back to the aldehyde. nih.govresearchgate.net This mild deprotection strategy is highly advantageous as it avoids harsh acidic or basic conditions that could compromise sensitive functional groups or racemize newly formed stereocenters elsewhere in the molecule. This clean removal is critical for preserving the enantiomeric purity of the synthetic intermediate.
Design and Synthesis of Novel Naphthalene-Dioxane Conjugates
The strategy of creating hybrid molecules, or conjugates, by combining different pharmacologically active scaffolds is a powerful approach in drug discovery to develop multitarget-directed drugs. nih.gov The naphthalene core is a well-established pharmacophore found in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org Researchers have begun to design and synthesize novel conjugates that incorporate the naphthalene-dioxane moiety with other heterocyclic systems.
For example, novel naphthalene-heterocycle hybrids have been synthesized by reacting formylchromones with various nucleophiles in dioxane, yielding compounds with potent antitumor and antituberculosis activities. nih.gov Similarly, the synthesis of naphthalene-based organoselenocyanates has been explored, leveraging the dioxane as a solvent and reaction medium to create compounds with potential anticancer and antimicrobial properties. biointerfaceresearch.com These studies highlight a growing interest in using the naphthalene-dioxane framework as a foundational structure for developing new therapeutic agents.
Table 2: Examples of Synthesized Naphthalene-Based Hybrids
| Hybrid Type | Target Biological Activity | Synthetic Strategy |
|---|---|---|
| Naphthalene-Pyranopyrazole | Antitumor, Anti-inflammatory | Tandem reaction of 3-formylchromone |
| Naphthalene-Selenocyanate | Anticancer, Antimicrobial | Reaction of naphthyl amine with triselenium dicyanide |
Development of Catalytic Systems for Efficient Transformations Involving the Compound
Efficient synthesis and transformation of this compound and its derivatives rely on the development of advanced catalytic systems. The synthesis of the title compound itself has been achieved using tetrabutylammonium (B224687) tribromide as a catalyst in nitromethane (B149229), providing a straightforward method for its preparation. nih.gov
Beyond its synthesis, catalytic transformations of the naphthalene ring are of significant interest. Palladium-catalyzed reactions, for example, are powerful tools for C-C and C-N bond formation. nih.gov A catalytic system involving Pd(OAc)₂ in 1,4-dioxane (B91453) has been used for carbonylative coupling reactions on bulky substrates like 1-iodonaphthalene, suggesting that similar methods could be applied to functionalize halogenated derivatives of this compound. mdpi.com Furthermore, N-heterocyclic carbene (NHC) catalysis has been shown to mediate the regioselective acylation and migration of naphthalene rings, opening up possibilities for complex functionalization of the aromatic core of the title compound under mild conditions. acs.org Research into Ni-based catalysts for the reductive transformation of naphthalene in alcoholic solvents also points to potential pathways for modifying the aromatic system. researchgate.net
Integration into Complex Molecular Architectures and Natural Product Synthesis
The synthesis of complex molecules, particularly natural products, is a primary driver of innovation in organic chemistry. rsc.org Natural products containing a naphthalene core are of great interest due to their diverse pharmacological activities. chemistryviews.org The synthesis of these molecules often requires robust strategies to build the naphthalene scaffold and control the regioselectivity of its functionalization. chemistryviews.org
In the total synthesis of arylnaphthalene lactone lignans, for instance, tandem reactions have been developed to construct the core 1-aminonaphthalene-2-carboxylate structure efficiently. rsc.org While not directly employing the title compound, this highlights the importance of naphthalene building blocks. In the synthesis of natural products like dehydrocacalohastine and musizin, which start from simple naphthalene derivatives, a key step involves the manipulation of a 1-naphthaldehyde (B104281) intermediate. chemistryviews.org In such a synthesis, this compound would serve as an ideal protecting group for the aldehyde functionality. Its stability to a wide range of reaction conditions allows for extensive modification of other parts of the molecule before the aldehyde is unmasked for final conversion into the target natural product.
Table 3: Potential Application in Natural Product Synthesis
| Natural Product | Core Structure | Potential Role of this compound |
|---|---|---|
| Dehydrocacalohastine | Methylated Naphthalene | Protecting group for naphthaldehyde intermediate |
| Musizin | Methylated Naphthalene | Protecting group for naphthaldehyde intermediate |
| Justicidin B | Arylnaphthalene Lactone | Protecting group for a naphthalene aldehyde precursor |
Q & A
What are the optimal synthetic routes for 2-Naphthalen-2-yl-1,3-dioxane, and how can reaction conditions be fine-tuned?
Basic: The compound is typically synthesized via acetal protection of 2-naphthaldehyde using 1,3-propanediol and acid catalysts. A common method involves trimethylorthoformate and tetrabutylammonium tribromide in nitromethane, with purification by recrystallization . Reaction monitoring via TLC and GC ensures progress.
Advanced: To optimize yield and purity, explore solvent effects (e.g., nitromethane vs. chlorobenzene) and catalyst selection (e.g., Brønsted acids vs. phase-transfer catalysts). Kinetic studies using in-situ NMR can resolve intermediate formation, while computational tools (DFT) predict transition states for rate-limiting steps .
How do X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Basic: X-ray crystallography provides definitive bond lengths and angles, confirming the dioxane ring’s chair conformation and substituent orientations . NMR (¹H/¹³C) identifies substituent effects, such as deshielding of protons near the naphthyl group.
Advanced: For complex NMR signals (e.g., AA′BB′MN coupling in 1,3-dioxanes), use 2D techniques (COSY, NOESY) to assign stereochemistry. Synchrotron X-ray sources enhance resolution for weak scatterers like oxygen atoms, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O) in crystal packing .
What methodologies are employed to analyze conformational dynamics of the 1,3-dioxane ring?
Basic: Chair conformations dominate in solution and solid states, as shown by NMR coupling constants (e.g., ) and X-ray data. Equatorial placement of substituents minimizes steric strain .
Advanced: Solvent-induced conformational shifts can be quantified via variable-temperature NMR. Quantum chemical calculations (RI-MP2/λ2) model solvent-solute interactions, while molecular dynamics (MD) simulations predict solvation shell effects on ring flexibility .
How can reactivity studies elucidate the compound’s stability under thermal or catalytic conditions?
Basic: Nucleophilic substitution at the dioxane ring’s oxygen atoms is common. For example, acid hydrolysis regenerates 2-naphthaldehyde, monitored by GC-MS .
Advanced: Thermal decomposition pathways (e.g., nitro group elimination in related dioxanes) are studied via DSC/TGA and DFT-computed Gibbs energy profiles. Transition-state modeling identifies critical bond cleavage points, aiding in designing stable analogs .
What experimental models assess the compound’s toxicity in biological systems?
Basic: In vitro assays (e.g., cytotoxicity screens using human cell lines) evaluate acute effects. Follow OECD guidelines for dose-response studies, prioritizing hepatic and renal endpoints .
Advanced: Computational toxicology (e.g., QSAR models) predicts metabolite interactions with cytochrome P450 enzymes. In vivo metabolic profiling (LC-HRMS) identifies reactive intermediates, while transcriptomics reveals gene expression changes linked to oxidative stress .
How do computational methods enhance understanding of electronic and steric properties?
Basic: Density-functional theory (DFT) calculates HOMO/LUMO energies to predict redox behavior. B3LYP/6-31G* models validate NMR chemical shifts and IR vibrational modes .
Advanced: Hybrid QM/MM simulations model solvation effects on reaction mechanisms. For photochemical applications (e.g., acetal hydrolysis), TD-DFT predicts excited-state dynamics and UV-vis absorption spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
